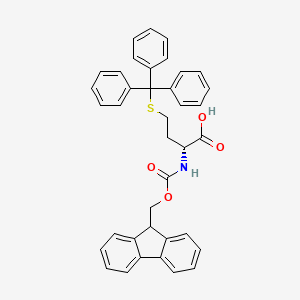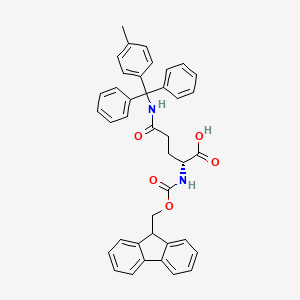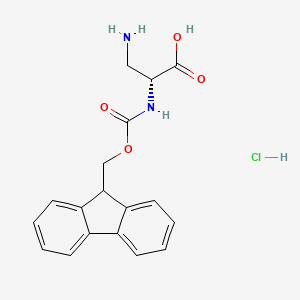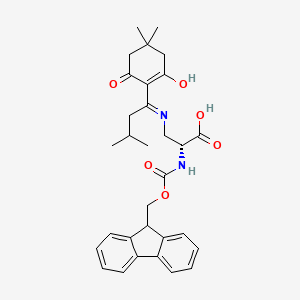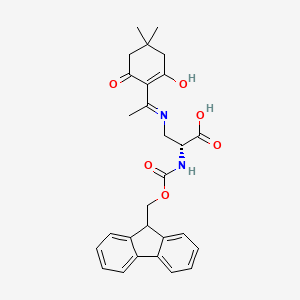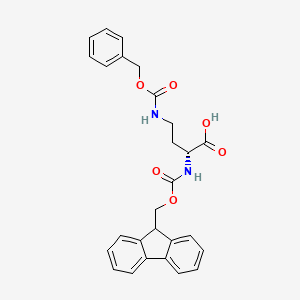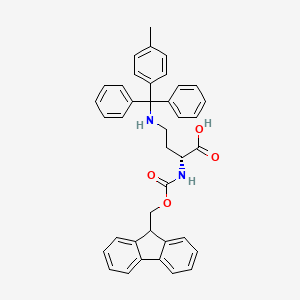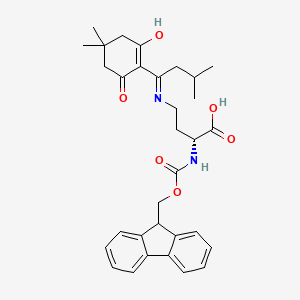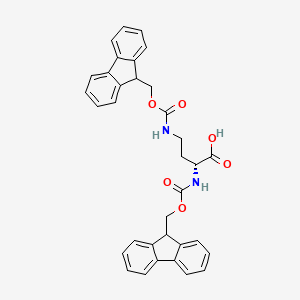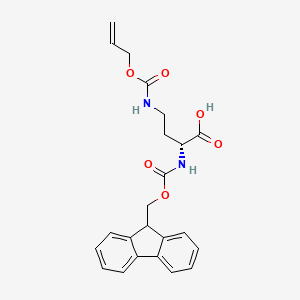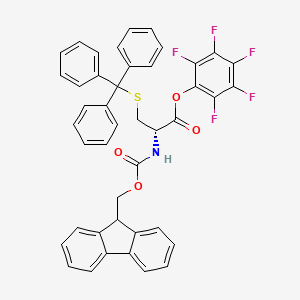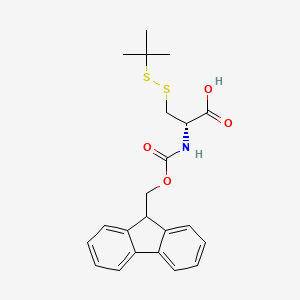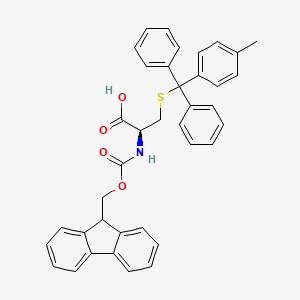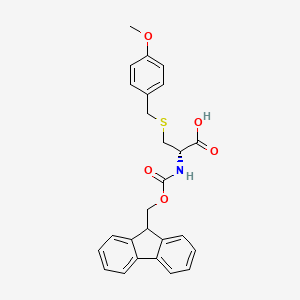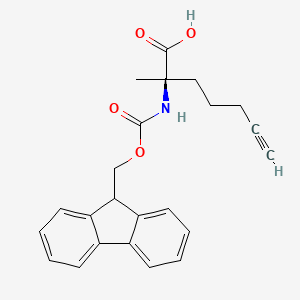
Fmoc-D-(Me)Gly(Pentynyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-D-(Me)Gly(Pentynyl)-OH” is a modified amino acid used in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis12. It is known for its inherent hydrophobicity and aromaticity, which can promote building block association2.
Synthesis Analysis
The Fmoc group is used in the most common type of synthesis, where it serves as the protective group and piperidine as the deprotecting agent3. The synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields1. The resin loading in solid-phase peptide synthesis can be determined using a simple RP-HPLC method based on an internal standard3.
Molecular Structure Analysis
The molecular structure of “Fmoc-D-(Me)Gly(Pentynyl)-OH” is not explicitly mentioned in the search results. However, the Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings2.Chemical Reactions Analysis
In the synthesis process, both products of the deprotection reaction (dibenzofulvene and dibenzofulvene-piperidine adduct) are separated by RP-HPLC and quantified by a UV detector3. Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-(Me)Gly(Pentynyl)-OH” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications
- Field : Biomedical Engineering
- Application Summary : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis of these hydrogels involves the use of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Fabrication of Functional Materials
- Field : Material Science
- Application Summary : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
- Methods of Application : The fabrication of these materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .
- Results or Outcomes : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
-
Bioprinting Applications
- Field : Biomedical Engineering
- Application Summary : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
- Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Drug Delivery
- Field : Pharmaceutical Sciences
- Application Summary : Fmoc-modified amino acids and short peptides have been used in the fabrication of functional materials for drug delivery .
- Methods of Application : The fabrication of these materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .
- Results or Outcomes : The relevant properties and applications related to drug delivery are subsequently summarized .
-
Scaffold for Bioprinting Applications
- Field : Biomedical Engineering
- Application Summary : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
- Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Fabrication of Functional Materials for Optical Applications
- Field : Material Science
- Application Summary : Fmoc-modified amino acids and short peptides have been used in the fabrication of functional materials for optical applications .
- Methods of Application : The fabrication of these materials involves the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides .
- Results or Outcomes : The relevant properties and applications related to optical properties are subsequently summarized .
Safety And Hazards
The safety data sheet for a related compound, FMOC Reagent, indicates that it is considered hazardous by the OSHA Hazard Communication Standard4. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled4.
Zukünftige Richtungen
The future directions of “Fmoc-D-(Me)Gly(Pentynyl)-OH” are not explicitly mentioned in the search results. However, there have been several studies proposing the use of greener solvents in solid-phase peptide synthesis1. This could potentially reduce the environmental impact and improve human health1.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-(Me)Gly(Pentynyl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

